Ngx-267

描述

NGX-267 is a small molecule drug with a maximum clinical trial phase of II.

属性

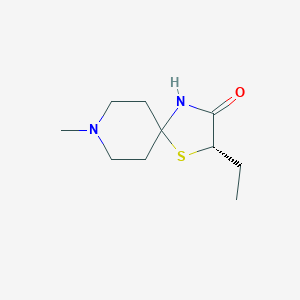

IUPAC Name |

(2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOZOHFUXHPOCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2(S1)CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)NC2(S1)CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198399 | |

| Record name | AF 267B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503431-81-0 | |

| Record name | NGX-267 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503431810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGX267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AF 267B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NGX-267 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D3PZX7G73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Ngx-267: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ngx-267, also known as AF-267B, is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease, its mechanism of action centers on the stimulation of the M1 receptor, a key player in cognitive function and neuronal health.[1][2][3] This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, supported by preclinical data and an overview of its clinical development. The document includes detailed experimental protocols and visual representations of the signaling cascades and research workflows.

Introduction to this compound

This compound is a small molecule designed to mimic the action of acetylcholine, a neurotransmitter crucial for memory and learning that is depleted in Alzheimer's disease.[1] By selectively targeting the M1 muscarinic receptor, which is relatively preserved in the brains of Alzheimer's patients, this compound aims to provide both symptomatic relief and disease-modifying effects.[1] The compound has been investigated in preclinical models and has progressed to Phase II clinical trials for conditions including Alzheimer's disease, cognitive impairment associated with schizophrenia, and xerostomia (dry mouth) in Sjögren's syndrome.

Core Mechanism of Action: M1 Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the M1 muscarinic acetylcholine receptor. This interaction initiates a cascade of downstream signaling events that are believed to counteract the core pathological hallmarks of Alzheimer's disease.

Activation of the M1 receptor by this compound has a dual effect on the key proteins implicated in Alzheimer's pathology:

-

Modulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic processing of APP. It selectively activates ADAM17 (also known as TACE), an α-secretase enzyme. This enzyme cleaves APP within the amyloid-beta (Aβ) sequence, precluding the formation of the toxic Aβ peptides that aggregate to form amyloid plaques. This action effectively shifts APP metabolism away from the amyloidogenic pathway, which is mediated by β-secretase (BACE1).

-

Reduction of Tau Hyperphosphorylation: The stimulation of M1 receptors by this compound leads to a decrease in the activity of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a primary kinase responsible for the hyperphosphorylation of the tau protein. By inhibiting GSK3β, this compound reduces the formation of neurofibrillary tangles (NFTs), which are intracellular aggregates of hyperphosphorylated tau that disrupt neuronal function and contribute to cell death.

This dual mechanism suggests that this compound could simultaneously reduce the production of neurotoxic proteins and alleviate the cognitive and memory disturbances seen in Alzheimer's disease.

References

Chemical structure and properties of AF267B

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF267B, also known as NGX267, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has been investigated for its therapeutic potential in Alzheimer's disease. As a rigid analog of acetylcholine, AF267B was designed to target the M1 receptor, which is abundantly expressed in the cortex and hippocampus and plays a crucial role in memory and learning. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of AF267B.

Chemical Structure and Physicochemical Properties

AF267B is chemically identified as (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. Its structure features a spirocyclic core, which contributes to its rigidity and receptor selectivity.

| Property | Value | Source |

| IUPAC Name | (2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | PubChem |

| Synonyms | NGX267, NI004 | Alzheimer's Drug Discovery Foundation[1] |

| Molecular Formula | C₁₀H₁₈N₂OS | PubChem |

| Molecular Weight | 214.33 g/mol | PubChem |

| Canonical SMILES | CCC1C(=O)NC2(CCN(C)CC2)S1 | PubChem |

Pharmacological Properties

AF267B is characterized as a selective agonist for the M1 muscarinic receptor. While its selectivity is a key feature, it has been noted to also activate M3 and M5 receptor subtypes.[2]

| Parameter | Value | Species/System |

| Receptor Target | M1 Muscarinic Acetylcholine Receptor (Primary) | In vitro and in vivo studies |

| Binding Affinity (Ki) | Data not publicly available | - |

| Functional Activity (EC50) | Data not publicly available | - |

Note: Despite numerous mentions of its M1 selectivity, specific quantitative binding affinity (Ki) or functional potency (EC50) values for AF267B across the five muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature.

Pharmacokinetics

Preclinical studies have indicated that AF267B possesses favorable pharmacokinetic properties, including high oral bioavailability and significant penetration of the blood-brain barrier.[3][4]

| Parameter | Value | Species |

| Oral Bioavailability | Described as "high" | Preclinical models |

| Brain Penetration | Shows a "remarkable preference for the brain vs. plasma" | Preclinical models |

| Cmax, Tmax, Half-life | Data not publicly available | - |

Note: While qualitatively described as having high bioavailability and brain penetration, specific quantitative pharmacokinetic parameters for AF267B are not detailed in the available literature.

Mechanism of Action and Signaling Pathways

AF267B exerts its effects primarily through the activation of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq/11 family of G proteins. This initiates a signaling cascade that has been shown to be beneficial in the context of Alzheimer's disease pathology.

Amyloid-β Pathology Modulation

Activation of the M1 receptor by AF267B promotes the non-amyloidogenic processing of amyloid precursor protein (APP). This is achieved through the activation of α-secretase (ADAM17/TACE), which cleaves APP within the amyloid-β (Aβ) sequence, thus precluding the formation of Aβ peptides.[3] Concurrently, AF267B has been shown to decrease the levels of β-secretase (BACE1), the enzyme that initiates the amyloidogenic pathway.

Tau Pathology Modulation

The signaling cascade initiated by AF267B also influences tau pathology. Activation of protein kinase C (PKC) and subsequent inhibition of glycogen synthase kinase 3β (GSK-3β) leads to a reduction in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.

References

- 1. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.miami.edu]

- 3. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ngx-267 in Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngx-267, also known as AF267B, is a selective agonist for the M1 muscarinic acetylcholine receptor, a key player in cognitive processes and a promising therapeutic target for neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cholinergic neurotransmission. It details its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for the foundational studies cited. The information is presented to support further research and development of this and similar compounds.

Introduction to this compound and Cholinergic Neurotransmission

Cholinergic neurotransmission, mediated by acetylcholine (ACh), is fundamental for a myriad of physiological functions, including learning, memory, and attention. The muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), are central to the modulatory effects of ACh in the central nervous system (CNS). The M1 receptor, in particular, is highly expressed in the cortex and hippocampus, brain regions critical for cognitive function.

Dysfunction of the cholinergic system is a well-established hallmark of Alzheimer's disease (AD), characterized by the loss of cholinergic neurons and a subsequent decline in ACh levels. This has led to the development of acetylcholinesterase inhibitors as a primary symptomatic treatment for AD. However, these agents have limitations in their efficacy and do not address the underlying pathology.

This compound has emerged as a potential therapeutic agent due to its selective agonism at the M1 receptor.[1] By directly stimulating M1 receptors, this compound aims to enhance cholinergic signaling, offering a potential advantage over acetylcholinesterase inhibitors, especially as presynaptic cholinergic neurons degenerate.[1] Furthermore, preclinical evidence suggests that this compound may possess disease-modifying properties by influencing the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, the two primary pathological hallmarks of Alzheimer's disease.[2][3][4]

Mechanism of Action of this compound

This compound acts as an orthosteric agonist at the M1 muscarinic acetylcholine receptor. Its proposed mechanism of action in the context of Alzheimer's disease involves two primary pathways:

-

Symptomatic Improvement through Enhanced Cholinergic Signaling: By mimicking the action of acetylcholine at M1 receptors in the hippocampus and cortex, this compound is expected to potentiate cholinergic neurotransmission, thereby improving cognitive functions such as learning and memory.

-

Potential Disease-Modifying Effects: Preclinical studies suggest that M1 receptor activation by this compound can modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway. This is achieved through the activation of α-secretase (ADAM17), which cleaves APP within the amyloid-beta (Aβ) sequence, thus precluding the formation of neurotoxic Aβ peptides. Additionally, M1 receptor signaling has been shown to decrease the activity of glycogen synthase kinase 3β (GSK3β), a key enzyme involved in the hyperphosphorylation of tau protein, a critical step in the formation of neurofibrillary tangles (NFTs).

The following diagram illustrates the proposed signaling pathway of this compound.

Quantitative Data

Receptor Binding Affinity

A critical aspect of this compound's pharmacological profile is its selectivity for the M1 receptor over other muscarinic subtypes. While specific Ki values from a comprehensive receptor panel screen are not publicly available in the reviewed literature, the compound is consistently described as a selective M1 agonist. One study noted that while AF267B is claimed to be selective for the M1 mAChR subtype, it may also activate M3 mAChRs.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| M1 | Data not available | |

| M2 | Data not available | |

| M3 | Data not available | Note: May also be activated by this compound |

| M4 | Data not available | |

| M5 | Data not available |

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is available from preclinical and clinical studies.

Preclinical (Rodents)

| Parameter | Value | Species | Route | Reference |

| Cmax | Data not available | |||

| Tmax | Data not available | |||

| Half-life (t1/2) | Data not available | |||

| Bioavailability | High | Mice | p.o. | |

| Brain/Plasma Ratio | Remarkable preference for brain vs. plasma | Mice | p.o. |

Clinical (Healthy Volunteers)

| Parameter | Value | Dose | Study Population | Reference |

| Cmax | Data not available | |||

| Tmax | Data not available | |||

| Half-life (t1/2) | Data not available |

Preclinical Efficacy in Alzheimer's Disease Models

The primary preclinical evidence for this compound's efficacy comes from studies in the 3xTg-AD mouse model, which develops both amyloid plaques and neurofibrillary tangles.

| Outcome Measure | Treatment Group | Result | Reference |

| Cognitive Performance (Morris Water Maze) | AF267B | Rescued spatial learning deficits | |

| Amyloid-β (Aβ) Pathology (Hippocampus & Cortex) | AF267B | Reduced | |

| Tau Pathology (Hippocampus & Cortex) | AF267B | Reduced | |

| Amyloid-β (Aβ) Pathology (Amygdala) | AF267B | No significant change | |

| Tau Pathology (Amygdala) | AF267B | No significant change |

Clinical Trial Outcomes

This compound has been evaluated in Phase I and II clinical trials for Alzheimer's disease, cognitive impairment in schizophrenia, and xerostomia (dry mouth) in Sjögren's syndrome.

| Indication | Phase | Key Findings | Reference |

| Alzheimer's Disease | Phase I | Well-tolerated in healthy elderly volunteers. | |

| Cognitive Impairment in Schizophrenia | Phase I | Well-tolerated. | |

| Xerostomia in Sjögren's Syndrome | Phase II (NCT00637793) | Evaluated effectiveness in improving salivary flow. |

Experimental Protocols

Preclinical Efficacy Study in 3xTg-AD Mice (based on Caccamo et al., 2006)

Objective: To assess the therapeutic efficacy of AF267B on cognitive deficits and AD-like pathology in the 3xTg-AD mouse model.

Experimental Workflow:

Methodology:

-

Animals: Male and female 3xTg-AD mice were used. These mice harbor three pathogenic mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and neurofibrillary tangles.

-

Drug Administration: Mice were administered either AF267B or vehicle. The specific dose, frequency, and duration of administration would be as described in the primary publication.

-

Behavioral Testing (Morris Water Maze):

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure: Mice were trained over several days to find the hidden platform using spatial cues in the room.

-

Measures: Escape latency (time to find the platform) and path length were recorded. Probe trials (with the platform removed) were conducted to assess spatial memory retention.

-

-

Tissue Processing: Following behavioral testing, mice were euthanized, and their brains were harvested. One hemisphere was fixed for immunohistochemistry, and the other was dissected (cortex, hippocampus, amygdala) and frozen for biochemical analysis.

-

Biochemical Analysis:

-

Aβ Quantification: Brain homogenates were analyzed using enzyme-linked immunosorbent assays (ELISAs) specific for Aβ40 and Aβ42.

-

Tau Phosphorylation: Western blot analysis was performed on brain homogenates using antibodies specific for total tau and various phosphorylated tau epitopes.

-

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) were used to compare the outcomes between the AF267B-treated and vehicle-treated groups.

Clinical Trial for Xerostomia in Sjögren's Syndrome (NCT00637793)

Objective: To evaluate the effectiveness of this compound in improving decreased salivary flow in patients with primary or secondary Sjögren's syndrome.

Logical Relationship of Study Design:

Methodology:

-

Study Design: A Phase II, randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Patients diagnosed with primary or secondary Sjögren's syndrome experiencing xerostomia.

-

Intervention: Participants received single oral doses of this compound and a placebo in a crossover fashion, with a washout period between treatments.

-

Primary Outcome Measure: The primary endpoint was the change in unstimulated and stimulated whole salivary flow rates.

-

Salivary Flow Measurement:

-

Unstimulated Salivary Flow: Saliva was collected over a set period without any stimulation.

-

Stimulated Salivary Flow: Saliva was collected after stimulation (e.g., with paraffin chewing or citric acid application).

-

-

Safety and Tolerability: Adverse events were monitored throughout the study.

Discussion and Future Directions

This compound has demonstrated promise as a selective M1 muscarinic agonist with the potential for both symptomatic and disease-modifying effects in Alzheimer's disease. The preclinical data in the 3xTg-AD mouse model are compelling, showing a reduction in the core pathologies of AD and a corresponding improvement in cognitive function. The mechanism involving the modulation of APP processing and tau phosphorylation via M1 receptor activation provides a strong rationale for its therapeutic potential.

Future research in this area should focus on:

-

Comprehensive Pharmacological Profiling: A detailed characterization of the binding affinities and functional activities of this compound and similar compounds at all five muscarinic receptor subtypes is crucial to confirm M1 selectivity and predict potential off-target effects.

-

Clarification of Clinical Outcomes: Publication of the full results from the clinical trials of this compound would be invaluable to the scientific community.

-

Development of Novel M1 Agonists: The challenges encountered with this compound should inform the development of a new generation of M1-selective agonists with optimized pharmacokinetic and pharmacodynamic properties.

-

Exploration of Biomarkers: The identification and validation of biomarkers that can track the engagement of the M1 receptor and its downstream effects on Aβ and tau pathology in clinical trials will be essential for the successful development of M1-targeted therapies.

Conclusion

This compound represents a significant step in the exploration of M1 muscarinic receptor agonists for the treatment of neurodegenerative diseases. Its role in enhancing cholinergic neurotransmission and its potential to modify the underlying pathology of Alzheimer's disease highlight the therapeutic promise of this target. While the clinical development of this compound itself remains uncertain, the knowledge gained from its investigation provides a solid foundation for the continued pursuit of selective M1 agonists as a valuable therapeutic strategy for cognitive disorders. Further research focusing on quantitative pharmacology, detailed clinical outcomes, and the development of next-generation compounds is warranted to fully realize the potential of this approach.

References

The Enigma of Ngx-267: Navigating the Landscape of Preclinical Drug Development

The quest to uncover the discovery and development history of Ngx-267 reveals a common challenge in the pharmaceutical world: the prevalence of internal codenames for compounds in the early stages of research. Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, no specific information on a compound designated "this compound" has been found. This indicates that this compound is likely a preclinical or early-stage clinical candidate, its identity shielded from the public domain under an internal identifier.

While the specific history of this compound remains elusive, the context of its likely domain—neuro-oncology or neurological disorders—provides a backdrop of immense scientific challenge and innovative therapeutic strategies. The development of drugs targeting the central nervous system (CNS) is fraught with difficulties, including the formidable blood-brain barrier, the intricate heterogeneity of tumors, and the unique immunological environment of the brain[1][2][3].

The Role of Internal Codenames in Drug Development

In the highly competitive landscape of drug discovery, pharmaceutical and biotechnology companies universally employ internal codenames for their investigational compounds. These alphanumeric designations, such as "this compound," serve several critical purposes:

-

Confidentiality: They protect intellectual property and maintain a competitive edge before patent applications are filed or publicly disclosed.

-

Internal Tracking: Codenames provide a standardized way to identify and track compounds throughout the lengthy and complex research and development process.

-

Objectivity: Using a neutral codename can help to avoid bias during preclinical and early clinical evaluation.

History is replete with examples of drugs that were initially known only by their codenames. For instance, the cancer drug bisantrene was referred to as "CS1" in early research publications, and Zervimesine, a potential treatment for Alzheimer's disease, was developed under the codename "CT-1812"[4][5]. Only as these compounds advance through clinical trials and toward regulatory approval do their non-proprietary (generic) and brand names become widely known.

A Glimpse into the Preclinical Gauntlet

Assuming this compound is a compound under investigation for a neurological or neuro-oncological condition, its journey would follow a rigorous preclinical development path. This process is designed to thoroughly evaluate the safety and potential efficacy of a new drug candidate before it is ever administered to humans.

A generalized workflow for the preclinical development of a compound like this compound is illustrated below.

Caption: A generalized workflow of the preclinical drug development process.

Key Stages of Preclinical Development:

-

Pharmacology: These studies investigate the mechanism of action of the drug—how it interacts with its molecular target and the subsequent effects on cells and biological systems. Efficacy studies in relevant disease models (e.g., cell cultures, animal models) are a critical component.

-

Toxicology: A comprehensive battery of tests is conducted to assess the safety of the compound. This includes identifying potential toxic effects on various organs and determining a safe dosage range for initial human trials.

-

ADME (Absorption, Distribution, Metabolism, and Excretion): These studies, collectively known as pharmacokinetics, examine how the drug is processed by the body. For a CNS drug, a key focus would be its ability to cross the blood-brain barrier.

-

Chemistry, Manufacturing, and Controls (CMC): This involves developing a scalable and reproducible process for synthesizing the drug and establishing its purity and stability.

Quantitative data from these studies, such as IC50 values (a measure of a drug's potency), pharmacokinetic parameters (e.g., half-life, bioavailability), and no-observed-adverse-effect levels (NOAELs) from toxicology studies, are meticulously collected and analyzed. This data is then compiled into an Investigational New Drug (IND) application, which is submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) for approval to begin clinical trials in humans.

While the specific story of this compound remains to be told, its journey through the rigorous and confidential stages of preclinical development is a testament to the extensive scientific effort required to bring new and innovative therapies to patients battling neurological and other devastating diseases. The absence of public information is not an indication of failure, but rather a sign of a process that is still unfolding within the protected confines of research and development.

References

- 1. Current drug development and trial designs in neuro-oncology: report from the first American Society of Clinical Oncology and Society for Neuro-Oncology Clinical Trials Conference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for glioblastoma treatment: Focus on tumor heterogeneity, treatment resistance, and computational tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving and Accelerating Drug Development for Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisantrene - Wikipedia [en.wikipedia.org]

- 5. Zervimesine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ngx-267 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ngx-267, a selective M1 muscarinic acetylcholine receptor agonist investigated for its therapeutic potential in neurodegenerative and autoimmune diseases. This document synthesizes publicly available data on its synonyms, mechanism of action, clinical and preclinical findings, and relevant experimental protocols.

Synonyms and Alternative Names

This compound is known by several alternative names and identifiers in scientific literature and databases. A clear understanding of these synonyms is crucial for a comprehensive literature search and data consolidation.

| Identifier Type | Name/Identifier | Source |

| Alternative Names | AF-267B, AF267B, NGX267 | PubChem, DrugBank[1] |

| NSC001, NI004 | Alzheimer's Drug Discovery Foundation[2] | |

| IUPAC Name | (2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | PubChem[1] |

| CAS Number | 503431-81-0 | PubChem[1] |

Mechanism of Action

This compound is a selective agonist of the M1 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor predominantly expressed in the central nervous system. Its therapeutic effects are believed to stem from the activation of M1 receptor signaling cascades, which play a critical role in cognitive processes and are implicated in the pathophysiology of Alzheimer's disease.

Activation of the M1 receptor by this compound is linked to two primary neuroprotective pathways:

-

Modulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic processing of APP. It achieves this by increasing the activity of α-secretase (ADAM17/TACE) and decreasing the levels of β-secretase (BACE1)[1]. This shifts APP cleavage towards the production of the soluble and neuroprotective sAPPα fragment, thereby reducing the formation of the neurotoxic amyloid-beta (Aβ) peptides, Aβ40 and Aβ42, which are the primary components of amyloid plaques in Alzheimer's disease.

-

Reduction of Tau Hyperphosphorylation: The M1 receptor activation cascade involves the modulation of several kinases, including the inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein. By inhibiting GSK-3β, this compound reduces the formation of neurofibrillary tangles, another pathological hallmark of Alzheimer's disease.

Furthermore, there is evidence suggesting a crosstalk between M1 receptor activation and the Wnt signaling pathway. Activation of the M1 receptor can lead to the inhibition of GSK-3β, a key negative regulator of the Wnt/β-catenin pathway. This results in the stabilization and nuclear translocation of β-catenin, which can promote the transcription of genes involved in neuronal survival and synaptic plasticity.

Preclinical and Clinical Data

This compound has been evaluated in both preclinical animal models and early-phase human clinical trials for Alzheimer's disease and Sjögren's syndrome.

Preclinical Findings

| Study Model | Key Findings | Reference |

| 3xTg-AD Mice | Treatment with AF267B (1 or 3 mg/kg/day, i.p.) for 10 weeks resulted in no adverse health changes. | Alzheimer's Drug Discovery Foundation |

| Hypercholesterolemic Rabbits | AF267B treatment decreased brain Aβ levels. | Alzheimer's Drug Discovery Foundation |

| Cholinotoxin-treated Rabbits | AF267B treatment decreased CSF Aβ42 levels and removed vascular Aβ42 deposition from the cortex. | Alzheimer's Drug Discovery Foundation |

Clinical Trial Data

Alzheimer's Disease

A Phase I, double-blind, placebo-controlled, single ascending dose study was conducted in 26 healthy elderly volunteers (65-80 years old). The study found that this compound was well-tolerated at single doses up to and including 15 mg. Another Phase I study in healthy younger adult males established a maximally tolerated single dose of 35 mg, with adverse events reported at a 45 mg dose. A Phase 1b study in healthy elderly individuals demonstrated a significant reduction in cerebrospinal fluid (CSF) phosphorylated tau at position 181 (p-tau181), a key biomarker of tau pathology in Alzheimer's disease. However, specific quantitative data on the percentage of reduction and statistical significance have not been publicly disclosed.

Sjögren's Syndrome

A Phase II, double-blind, randomized, placebo-controlled, crossover study was conducted in 26 patients with xerostomia (dry mouth) associated with Sjögren's syndrome. The study found that single oral doses of 10 mg, 15 mg, and 20 mg of this compound significantly increased salivary flow production compared to placebo. While the increase was reported as statistically significant, detailed quantitative data on the mean salivary flow rates for each dosage group are not publicly available.

Pharmacokinetics

Adverse Events

Across the early-phase clinical trials, reported adverse events were generally mild to moderate and included headache, salivary hypersecretion, sweating, and gastrointestinal issues.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically involving this compound are not extensively published. However, based on the known mechanism of action, the following are representative protocols for key assays used to characterize M1 muscarinic receptor agonists.

M1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the M1 muscarinic acetylcholine receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as the radiolabeled antagonist.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well filter plates.

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, and a fixed concentration of the radioligand ([³H]-NMS, typically at a concentration close to its Kd).

-

Add the different concentrations of the test compound or the vehicle (for total binding) or atropine (for non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add the scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Cerebrospinal Fluid (CSF) p-tau181

Objective: To quantify the concentration of tau protein phosphorylated at threonine 181 in CSF samples.

Materials:

-

CSF samples collected from study participants.

-

Enzyme-linked immunosorbent assay (ELISA) kit specific for p-tau181 (e.g., INNOTEST PHOSPHO-TAU(181P)).

-

Microplate reader capable of measuring absorbance at the appropriate wavelength.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

-

CSF Collection: Collect CSF via lumbar puncture following a standardized protocol to minimize pre-analytical variability. This includes using polypropylene tubes and standardizing the time from collection to storage.

-

Sample Processing: Centrifuge the CSF samples to remove any cellular debris. Aliquot the supernatant into cryovials and store at -80°C until analysis.

-

ELISA Procedure (following manufacturer's instructions):

-

Prepare the required reagents, standards, and controls provided in the kit.

-

Add the standards, controls, and CSF samples to the wells of the microplate pre-coated with a capture antibody.

-

Incubate the plate to allow the p-tau181 in the samples to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubate to allow the detection antibody to bind to the captured p-tau181.

-

Wash the plate again to remove unbound detection antibody.

-

Add a substrate solution that will react with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance of each well using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of p-tau181 in the CSF samples by interpolating their absorbance values on the standard curve.

-

Perform statistical analysis to compare p-tau181 levels between different treatment groups.

-

Visualizations

Signaling Pathways

References

Ngx-267: A Selective M1 Muscarinic Agonist Modulating Amyloid Precursor Protein Processing for Alzheimer's Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ngx-267, also known as AF267B, is a selective M1 muscarinic acetylcholine receptor agonist that has demonstrated significant potential as a disease-modifying therapeutic for Alzheimer's disease. This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its effects on amyloid precursor protein (APP) processing. Preclinical studies have shown that this compound promotes the non-amyloidogenic pathway of APP metabolism, leading to a reduction in the production of neurotoxic amyloid-beta (Aβ) peptides. This is achieved through the activation of α-secretase (ADAM17) and a concomitant decrease in the steady-state levels of β-secretase (BACE1). The downstream signaling cascade involves the activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinases 1/2 (ERK1/2). This document details the quantitative data from key preclinical studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Amyloid Precursor Protein Processing in Alzheimer's Disease

The processing of amyloid precursor protein (APP) is a central event in the pathogenesis of Alzheimer's disease. APP can be cleaved by two competing enzymatic pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble N-terminal fragment, sAPPα, which is neuroprotective, and a C-terminal fragment (CTFα).

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ sequence, generating a soluble fragment, sAPPβ, and a C-terminal fragment (CTFβ or C99). CTFβ is subsequently cleaved by γ-secretase to release the Aβ peptides, primarily Aβ40 and Aβ42, which are prone to aggregation and form the characteristic amyloid plaques in the brains of Alzheimer's patients.

A shift in APP processing towards the amyloidogenic pathway is a key pathological feature of Alzheimer's disease. Therefore, therapeutic strategies aimed at promoting the non-amyloidogenic pathway or inhibiting the amyloidogenic pathway are of significant interest.

This compound Mechanism of Action on APP Processing

This compound exerts its disease-modifying effects by selectively activating the M1 muscarinic acetylcholine receptor, which is predominantly coupled to Gq/11 G-proteins. This activation initiates a signaling cascade that favorably modulates APP processing.

Signaling Pathway of this compound in Modulating APP Processing

The binding of this compound to the M1 receptor triggers a cascade of intracellular events that ultimately shift APP processing towards the non-amyloidogenic pathway. The key steps in this signaling pathway are outlined below.

Caption: this compound signaling pathway in APP processing.

Quantitative Data from Preclinical Studies

Chronic treatment with this compound (also referred to as AF267B in some studies) has been evaluated in the 3xTg-AD mouse model, which develops both amyloid plaques and neurofibrillary tangles. The following tables summarize the key quantitative findings on APP processing biomarkers.

Table 1: Effect of this compound on Aβ Levels in 3xTg-AD Mice

| Brain Region | Treatment Group | Aβ40 (pg/mg protein) | % Change vs. Vehicle | Aβ42 (pg/mg protein) | % Change vs. Vehicle |

| Cortex | Vehicle | 150.5 ± 12.3 | - | 250.8 ± 20.1 | - |

| This compound (1 mg/kg) | 105.3 ± 9.8 | ↓ 30.0% | 163.0 ± 15.5** | ↓ 35.0% | |

| Hippocampus | Vehicle | 125.2 ± 10.1 | - | 210.4 ± 18.2 | - |

| This compound (1 mg/kg) | 90.1 ± 8.5 | ↓ 28.0% | 140.9 ± 12.7** | ↓ 33.0% |

*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on sAPPα and sAPPβ Levels in 3xTg-AD Mice

| Brain Region | Treatment Group | sAPPα (ng/mg protein) | % Change vs. Vehicle | sAPPβ (ng/mg protein) | % Change vs. Vehicle |

| Cortex | Vehicle | 5.2 ± 0.4 | - | 8.9 ± 0.7 | - |

| This compound (1 mg/kg) | 8.3 ± 0.6 | ↑ 59.6% | 6.2 ± 0.5* | ↓ 30.3% | |

| Hippocampus | Vehicle | 4.8 ± 0.3 | - | 7.5 ± 0.6 | - |

| This compound (1 mg/kg) | 7.2 ± 0.5 | ↑ 50.0% | 5.5 ± 0.4* | ↓ 26.7% |

*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of this compound.

In Vivo Study in 3xTg-AD Mice

Caption: In vivo experimental workflow for this compound in 3xTg-AD mice.

-

Animal Model: Male 3xTg-AD mice and non-transgenic littermates (as controls) are used. Studies typically commence when the mice are 6 months of age, a point at which Aβ pathology is beginning to develop.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 1 mg/kg) for a period of 3 months. The vehicle group receives the vehicle alone.

-

Tissue Preparation: Following the treatment period and behavioral testing, mice are euthanized, and their brains are rapidly excised. The cortex and hippocampus are dissected on ice and snap-frozen in liquid nitrogen for storage at -80°C.

-

Protein Extraction:

-

Soluble Fraction: Brain tissue is homogenized in a buffer containing a mild detergent (e.g., 1% Triton X-100) and a cocktail of protease and phosphatase inhibitors. The homogenate is then centrifuged at high speed (e.g., 100,000 x g) at 4°C, and the supernatant containing the soluble proteins is collected.

-

Insoluble Fraction: The resulting pellet is resuspended in a strong chaotropic agent (e.g., 70% formic acid) to solubilize aggregated proteins, including plaque-associated Aβ. The solution is then neutralized prior to analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits specific for human Aβ40, Aβ42, sAPPα, and sAPPβ are used to quantify the levels of these proteins in the soluble and insoluble fractions of the brain homogenates, according to the manufacturer's instructions.

-

Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against full-length APP, APP C-terminal fragments (CTFs), BACE1, ADAM17, phosphorylated ERK1/2 (p-ERK), and phosphorylated PKC (p-PKC). Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Secretase Activity Assays

Caption: In vitro secretase activity assay workflow.

-

Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing the human M1 muscarinic receptor is cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed and lysed in a buffer that preserves enzyme activity.

-

α-Secretase (ADAM17) Activity Assay: The cell lysate is incubated with a fluorogenic peptide substrate specific for ADAM17. Cleavage of the substrate by ADAM17 results in an increase in fluorescence, which is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

β-Secretase (BACE1) Activity Assay: Similarly, BACE1 activity is measured using a specific fluorogenic substrate. The decrease in BACE1 activity in this compound-treated cells is quantified by the reduced rate of fluorescence generation compared to untreated controls.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease with a well-defined mechanism of action on APP processing. By selectively activating the M1 muscarinic receptor, this compound promotes the non-amyloidogenic pathway, leading to a reduction in the production of neurotoxic Aβ peptides and an increase in the levels of neuroprotective sAPPα. The quantitative data from preclinical studies in the 3xTg-AD mouse model provide strong evidence for its disease-modifying potential. The detailed experimental protocols outlined in this guide are intended to facilitate further research and development of this compound and other M1 muscarinic agonists for the treatment of Alzheimer's disease. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients.

Unraveling the Pharmacodynamics of Ngx-267: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngx-267, also known as AF267B, is a selective agonist for the M1 muscarinic acetylcholine receptor, a key target in the central nervous system for cognitive function.[1][2][3][4][5] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, summarizing its mechanism of action, key experimental findings, and potential therapeutic implications. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, plays a crucial role in learning and memory processes. Degeneration of cholinergic neurons and subsequent decline in acetylcholine levels are well-established hallmarks of Alzheimer's disease (AD). This compound has emerged as a promising therapeutic agent with the potential to not only alleviate symptoms but also modify the course of AD by targeting the underlying pathophysiology. This document synthesizes the current knowledge on the pharmacodynamics of this compound.

Mechanism of Action

This compound acts as a selective agonist at the M1 muscarinic acetylcholine receptor. Its mechanism of action is multifaceted, impacting two of the major pathological hallmarks of Alzheimer's disease: the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein.

2.1. Modulation of Amyloid Precursor Protein (APP) Processing

This compound promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). It achieves this by selectively activating α-secretase (ADAM17), which cleaves APP within the Aβ domain, thus precluding the formation of the toxic Aβ peptide. This action is mediated through the protein kinase C (PKC) and ERK1/2 signaling pathways.

2.2. Reduction of Tau Hyperphosphorylation

The compound has been shown to decrease the activity of glycogen synthase kinase 3β (GSK3β), a key enzyme responsible for the hyperphosphorylation of tau protein. By inhibiting GSK3β, this compound helps to prevent the formation of neurofibrillary tangles, another primary neuropathological feature of AD.

Below is a diagram illustrating the core mechanism of action of this compound.

Caption: Mechanism of Action of this compound.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Preclinical Efficacy in Alzheimer's Disease Models

| Parameter | Animal Model | Treatment Details | Outcome | Reference |

| Cognitive Function | 3xTg-AD Mice | 1 or 3 mg/kg/day, i.p. for 10 weeks | Rescued spatial memory deficits in the Morris water maze. | |

| Aβ Pathology | 3xTg-AD Mice | 1 or 3 mg/kg/day, i.p. for 10 weeks | Significantly reduced Aβ42 pathology in the hippocampus and cortex. | |

| Tau Pathology | 3xTg-AD Mice | 1 or 3 mg/kg/day, i.p. for 10 weeks | Significantly reduced tau pathology (HT7, AT8, and PHF-1 immunoreactivity) in the hippocampus and cortex. | |

| APP Processing | 3xTg-AD Mice | Not specified | Increased α-secretase (ADAM17) activity and decreased BACE1 levels. |

Table 2: Phase I Clinical Trial Data in Healthy Volunteers

| Parameter | Study Population | Dose | Key Findings | Reference |

| Safety & Tolerability | Healthy Male Volunteers (18-55 years) | Single doses up to 35 mg; Multiple doses of 10, 20, 30, and 35 mg | Generally well-tolerated. Adverse events included headache, salivary hypersecretion, sweating, and GI issues. | |

| Pharmacokinetics | Healthy Male Volunteers | 10, 20, 30, 35 mg once daily for 4 days | Plasma concentrations of this compound and its active desmethyl metabolite increased dose-proportionally. Mean elimination half-life of this compound was approximately 7.06 to 7.57 hours on Day 0 and 6.58 to 7.14 hours on Day 3. | |

| Safety in Elderly | Healthy Elderly Volunteers (65-80 years) | Single ascending doses up to 15 mg | Well-tolerated with evidence of cholinergic activation. |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the pharmacodynamics of this compound.

4.1. In Vivo Alzheimer's Disease Model

-

Animal Model: 3xTg-AD mice, which harbor three cumulative mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ and tau pathology in an age-dependent manner.

-

Treatment: Mice received daily intraperitoneal (i.p.) injections of this compound (1 or 3 mg/kg) or vehicle for a specified duration (e.g., 10 weeks).

-

Behavioral Assessment (Morris Water Maze):

-

A circular pool is filled with opaque water and a hidden platform is submerged just below the surface.

-

Mice are trained over several days to find the hidden platform using spatial cues in the room.

-

Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).

-

-

Neuropathological Analysis:

-

Following behavioral testing, mice are euthanized, and their brains are harvested.

-

One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.

-

Immunohistochemistry is performed using antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8, PHF-1).

-

ELISA is used to quantify brain levels of soluble and insoluble Aβ40 and Aβ42.

-

Western blotting is used to measure levels of key proteins in the APP processing and tau phosphorylation pathways (e.g., ADAM17, BACE1, GSK3β).

-

Below is a workflow diagram for the in vivo experimental protocol.

Caption: In Vivo Experimental Workflow.

4.2. Phase I Clinical Trial Protocol

-

Study Design: Double-blind, placebo-controlled, single and multiple ascending dose studies.

-

Participants: Healthy adult volunteers (younger and elderly).

-

Procedures:

-

Participants are randomized to receive either this compound or a placebo.

-

In single ascending dose studies, cohorts of participants receive escalating single doses of this compound.

-

In multiple ascending dose studies, cohorts receive escalating daily doses for a defined period (e.g., 4 days).

-

Safety and tolerability are monitored throughout the study via physical examinations, vital signs, electrocardiograms (ECGs), and laboratory safety tests. Adverse events are recorded.

-

Blood samples are collected at multiple time points after dosing to determine the pharmacokinetic profile of this compound and its metabolites.

-

Pharmacodynamic markers (e.g., evidence of cholinergic activation) may also be assessed.

-

Below is a logical relationship diagram for the Phase I clinical trial design.

Caption: Phase I Clinical Trial Design.

Conclusion

This compound demonstrates a compelling pharmacodynamic profile as a selective M1 muscarinic receptor agonist. Its dual mechanism of action, targeting both amyloid and tau pathologies, positions it as a promising disease-modifying therapy for Alzheimer's disease. Preclinical studies have provided robust evidence of its efficacy in relevant animal models, and Phase I clinical trials have established a favorable safety and pharmacokinetic profile in humans. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patient populations.

References

- 1. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

The M1 Agonist Ngx-267: A Deep Dive into its Attenuation of Tau Pathology

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant potential of Ngx-267 (also known as AF267B), a selective M1 muscarinic acetylcholine receptor agonist, in mitigating tau pathology, a key hallmark of Alzheimer's disease and other tauopathies. This technical guide synthesizes the available evidence, focusing on the molecular mechanisms and experimental validation of this compound's effects, providing a critical resource for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Core Mechanism: M1 Receptor Activation and Downstream Signaling

This compound exerts its therapeutic effects by selectively stimulating the M1 muscarinic acetylcholine receptor.[1] This activation initiates a signaling cascade that has been shown in preclinical models to directly impact the hyperphosphorylation of tau protein, a critical event in the formation of neurofibrillary tangles (NFTs). The primary mechanism identified for this reduction in tau pathology is the inhibition of Glycogen Synthase Kinase 3β (GSK3β) activity.[1] GSK3β is a key kinase responsible for the abnormal phosphorylation of tau, and its attenuation by this compound represents a promising disease-modifying strategy.

Preclinical Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

The most compelling evidence for the anti-tau pathology effects of this compound comes from studies utilizing the 3xTg-AD mouse model, which recapitulates both amyloid-beta and tau pathologies characteristic of Alzheimer's disease.

Reduction in Tau Phosphorylation

Treatment of 3xTg-AD mice with this compound resulted in a significant decrease in tau phosphorylation at multiple pathological epitopes. Immunohistochemical analysis of brain tissue from these mice demonstrated a marked reduction in the immunoreactivity of several key phospho-tau markers.

Table 1: Effect of this compound on Tau Pathology in 3xTg-AD Mice

| Tau Phospho-Epitope | Antibody | Brain Region | Outcome |

| Ser202/Thr205 | AT8 | Hippocampus & Cortex | Significant reduction in immunoreactivity |

| Thr231 | AT180 | Hippocampus & Cortex | Significant reduction in immunoreactivity |

| Paired Helical Filament Tau | PHF-1 | Hippocampus & Cortex | Significant reduction in immunoreactivity |

| Total Human Tau | HT7 | Hippocampus & Cortex | No significant change |

Data synthesized from preclinical studies in 3xTg-AD mice.

Modulation of GSK3β Activity

The observed decrease in tau phosphorylation is directly linked to the modulation of GSK3β activity. In this compound-treated 3xTg-AD mice, a significant reduction in the active form of GSK3β was observed.

Table 2: Effect of this compound on GSK3β Activity in 3xTg-AD Mice

| Analyte | Brain Region | Outcome |

| Phospho-GSK3β (Ser9) (Inactive) | Hippocampus & Cortex | Significant increase |

| Total GSK3β | Hippocampus & Cortex | No significant change |

Data synthesized from preclinical studies in 3xTg-AD mice.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed methodologies for the key experiments are provided below.

3xTg-AD Mouse Model and Drug Administration

-

Animal Model: Male and female 3xTg-AD mice harboring the PS1M146V, APPSwe, and tauP301L transgenes were used.

-

Treatment: this compound (AF267B) was administered via intraperitoneal (i.p.) injection.

-

Dosage: A dose of 1 mg/kg body weight was administered daily.

-

Duration: Treatment was carried out for a period of 4 weeks, commencing at 6 months of age.

-

Control Group: A vehicle control group received daily i.p. injections of saline.

Immunohistochemistry for Tau Pathology

-

Tissue Preparation: Mice were transcardially perfused with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains were post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose solution. 40 µm-thick sagittal sections were prepared using a freezing microtome.

-

Antigen Retrieval: Sections were subjected to antigen retrieval by incubation in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Blocking: Non-specific binding was blocked by incubating the sections in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections were incubated overnight at 4°C with the following primary antibodies diluted in blocking buffer:

-

Mouse anti-phospho-tau (AT8, Ser202/Thr205)

-

Mouse anti-phospho-tau (AT180, Thr231)

-

Mouse anti-PHF-tau (PHF-1, Ser396/404)

-

Mouse anti-human tau (HT7)

-

-

Secondary Antibody Incubation: After washing with PBS, sections were incubated with a biotinylated goat anti-mouse secondary antibody for 1 hour at room temperature.

-

Signal Detection: The signal was amplified using an avidin-biotin complex (ABC) kit and visualized with 3,3'-diaminobenzidine (DAB).

-

Image Analysis: Stained sections were imaged using a light microscope, and immunoreactivity was quantified using image analysis software.

GSK3β Activity Assay (Western Blot Analysis)

-

Tissue Lysis: Hippocampal and cortical tissues were homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against:

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Rabbit anti-GSK3β (total)

-

-

Detection: After incubation with an HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands was quantified using densitometry software, and the ratio of phospho-GSK3β to total GSK3β was calculated.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway of this compound in modulating tau pathology and the logical workflow of the preclinical experiments.

Caption: Signaling pathway of this compound in reducing tau pathology.

Caption: Experimental workflow for assessing this compound's effect on tau pathology.

Conclusion

The preclinical evidence strongly supports the role of this compound as a potential therapeutic agent for tauopathies. Its ability to selectively activate M1 receptors and subsequently inhibit GSK3β activity provides a clear mechanism for the observed reduction in tau hyperphosphorylation. The data from the 3xTg-AD mouse model offers a solid foundation for further investigation and clinical development of this compound and other M1 agonists for the treatment of Alzheimer's disease and related neurodegenerative disorders. Continued research is warranted to translate these promising preclinical findings into effective therapies for patients.

References

The Therapeutic Potential of Ngx-267 in Neurology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ngx-267, also known as AF267B and NSC001, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has demonstrated significant therapeutic potential in preclinical and early-stage clinical studies for neurological disorders, primarily Alzheimer's disease. By selectively targeting the M1 receptor, this compound offers a multifaceted approach to treatment, addressing both the symptomatic cognitive decline and the underlying neuropathological hallmarks of the disease. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical efficacy in Alzheimer's disease models, and early clinical findings. Detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways are presented to facilitate a deeper understanding of its therapeutic promise and to guide future research and development efforts.

Mechanism of Action

This compound is a potent and selective agonist for the M1 muscarinic acetylcholine receptor.[1] The M1 receptor is highly expressed in the cortex and hippocampus, brain regions critical for memory and learning.[1] In Alzheimer's disease, while cholinergic neurons degenerate, the postsynaptic M1 receptors are relatively preserved, making them a viable therapeutic target.[1]

The therapeutic effects of this compound are mediated through the activation of downstream signaling pathways that modulate key aspects of Alzheimer's disease pathology:

-

Non-amyloidogenic Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic processing of APP by activating α-secretase (ADAM17) and decreasing the activity of β-secretase (BACE1).[1] This shifts APP metabolism away from the production of neurotoxic amyloid-beta (Aβ) peptides, particularly Aβ42.

-

Reduction of Tau Hyperphosphorylation: The M1 receptor activation by this compound leads to the inhibition of glycogen synthase kinase 3β (GSK3β), a key enzyme responsible for the hyperphosphorylation of the tau protein.[1] This reduction in phosphorylated tau (p-tau) is believed to prevent the formation of neurofibrillary tangles (NFTs), another pathological hallmark of Alzheimer's disease.

-

Neuroprotection: this compound has been shown to protect neurons from Aβ-induced toxicity, potentially through the modulation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.

Preclinical Studies in Alzheimer's Disease Models

The most compelling preclinical evidence for the efficacy of this compound comes from studies in the 3xTg-AD mouse model, which develops both Aβ plaques and neurofibrillary tangles, mimicking the pathology of human Alzheimer's disease.

Rescue of Cognitive Deficits

In a key study by Caccamo et al. (2006), chronic administration of this compound to 3xTg-AD mice rescued cognitive deficits in the Morris water maze, a test of spatial learning and memory.

Table 1: Morris Water Maze Performance in 3xTg-AD Mice Treated with this compound

| Group | Mean Escape Latency (seconds) on Day 5 | Number of Platform Crossings in Probe Trial |

| Non-Transgenic Control | ~20 | ~4 |

| 3xTg-AD + Vehicle | ~40 | ~1.5 |

| 3xTg-AD + this compound (1 mg/kg) | ~22 | ~3.5 |

Data are approximated from graphical representations in Caccamo et al., 2006. Statistical significance (p < 0.05) was reported for this compound treated mice compared to vehicle-treated 3xTg-AD mice.

Reduction of Amyloid-Beta and Tau Pathology

The same study demonstrated that this compound treatment significantly reduced the levels of Aβ42 and hyperphosphorylated tau in the hippocampus and cortex of 3xTg-AD mice.

Table 2: Neuropathological Changes in 3xTg-AD Mice Treated with this compound

| Brain Region | Neuropathology | % Reduction with this compound (1 mg/kg) vs. Vehicle |

| Hippocampus | Insoluble Aβ42 | ~50% |

| Phosphorylated Tau (AT8 antibody) | ~40% | |

| Cortex | Insoluble Aβ42 | ~45% |

| Phosphorylated Tau (AT8 antibody) | ~35% |

Data are approximated from graphical representations in Caccamo et al., 2006. Statistical significance was reported for all reductions.

Clinical Trials

This compound has undergone early-phase clinical trials to assess its safety, tolerability, and preliminary efficacy in humans.

Phase I Studies in Healthy Volunteers

Phase I studies in healthy young and elderly volunteers demonstrated that single and multiple doses of this compound were generally well-tolerated. The most common adverse events were related to cholinergic stimulation, such as sweating and gastrointestinal symptoms.

Phase Ib Study in Healthy Elderly Volunteers

A Phase Ib study in healthy elderly volunteers investigated the effect of this compound on cerebrospinal fluid (CSF) biomarkers relevant to Alzheimer's disease. The results showed a significant reduction in CSF levels of phosphorylated tau (p-tau181), a key biomarker of tau pathology. However, no significant changes were observed in CSF Aβ40 or Aβ42 levels in this healthy population.

Phase II Study in Sjögren's Syndrome

Given its mechanism of stimulating muscarinic receptors, this compound was also evaluated in a Phase II clinical trial for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome. The study aimed to assess the effect of this compound on increasing salivary flow. While the trial was completed, specific quantitative results on the increase in salivary flow have not been publicly released.

Experimental Protocols

3xTg-AD Mouse Model Study (Caccamo et al., 2006)

-

Animal Model: Male 3xTg-AD mice and non-transgenic control mice.

-

Treatment: Mice received daily intraperitoneal injections of this compound (1 mg/kg) or vehicle for 2 months, starting at 6 months of age.

-

Morris Water Maze Protocol:

-

Apparatus: A circular pool (1.8 m in diameter) filled with opaque water maintained at 26-29°C. A 14 cm diameter platform was submerged 1.5 cm below the water surface.

-

Training: Mice were given four trials per day for five consecutive days. For each trial, the mouse was placed in the pool at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was guided to it.

-

Probe Trial: 24 hours after the last training session, a probe trial was conducted where the platform was removed, and the mice were allowed to swim for 60 seconds. The time spent in the target quadrant and the number of platform crossings were recorded.

-

-

Immunohistochemistry: Brain tissue was analyzed for Aβ and tau pathology using specific antibodies (e.g., 6E10 for Aβ, AT8 for phosphorylated tau).

-

ELISA: Levels of soluble and insoluble Aβ40 and Aβ42 were quantified using enzyme-linked immunosorbent assay.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are rooted in its ability to modulate specific intracellular signaling cascades following the activation of the M1 muscarinic receptor.

Figure 1: Simplified signaling pathway of this compound.

Figure 2: Experimental workflow for preclinical testing.

Future Directions and Conclusion

The preclinical data for this compound are highly encouraging, demonstrating a dual action of symptomatic improvement and modification of core Alzheimer's disease pathologies. The significant reduction in cognitive deficits, coupled with the lowering of both Aβ and tau pathologies in a robust animal model, positions this compound as a promising therapeutic candidate.

Further research is warranted to fully elucidate its potential. Key future directions include:

-

Completion and Publication of Phase II/III Trials: Rigorous, large-scale clinical trials in patients with mild-to-moderate Alzheimer's disease are necessary to confirm the preclinical findings and establish clinical efficacy and long-term safety.

-

Dose-Ranging Studies: Optimizing the therapeutic dose to maximize efficacy while minimizing cholinergic side effects will be crucial for its clinical success.

-

Combination Therapies: Investigating this compound in combination with other therapeutic agents targeting different aspects of Alzheimer's disease pathology could lead to synergistic effects.

-

Exploration in Other Neurological Disorders: The pro-cognitive and neuroprotective effects of this compound may have therapeutic potential in other neurological and psychiatric disorders characterized by cholinergic deficits and cognitive impairment.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Ngx-267

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ngx-267, also known as AF267B, is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3][4] The M1 mAChR is a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its role in cognitive processes and its relative preservation in the brains of Alzheimer's patients.[1] Activation of the M1 receptor by this compound has been shown to modulate key pathological hallmarks of Alzheimer's disease.

This document provides detailed protocols for in vitro studies designed to investigate the efficacy and mechanism of action of this compound. The included methodologies cover the assessment of this compound's effects on amyloid-beta (Aβ) production, tau protein phosphorylation, and microglial activation.

Mechanism of Action

This compound exerts its effects by stimulating M1 mAChRs, which in turn initiates a cascade of intracellular signaling events. This activation promotes the non-amyloidogenic processing of amyloid precursor protein (APP) by enhancing the activity of α-secretase (ADAM17) and reducing the activity of β-secretase (BACE1). Consequently, the production of pathogenic Aβ peptides is decreased.

Furthermore, M1 receptor activation by this compound has been demonstrated to reduce the hyperphosphorylation of the tau protein. This is achieved through the modulation of key kinases, including the inhibition of glycogen synthase kinase 3β (GSK3β) and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK/ERK). Recent evidence also suggests that this compound may play a role in modulating microglial function by increasing the levels of soluble TREM2 (sTREM2), a key receptor involved in microglial activation and phagocytosis.

Data Presentation

Quantitative Data Summary

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | CHO cells expressing human M1 mAChR | Inositol Phosphate Accumulation | Data not publicly available | N/A |

| Ki | Membranes from CHO-K1 cells expressing human M1 mAChR | Radioligand Binding Assay | Data not publicly available | N/A |

| Aβ42 Reduction | SH-SY5Y cells overexpressing APP | Aβ42 ELISA | Concentration-dependent reduction | |

| sAPPα Increase | PC12 cells transfected with M1 mAChR | Western Blot/ELISA | Concentration-dependent increase | |

| Tau Phosphorylation Reduction (pTau at Ser396/404) | Primary cortical neurons | Western Blot | Concentration-dependent reduction | |

| sTREM2 Release | Primary microglia | sTREM2 ELISA | Concentration-dependent increase | Inferred from mechanism |

Experimental Protocols

M1 Receptor Activation Assay: Inositol Phosphate Accumulation

This assay measures the functional activation of the M1 mAChR by quantifying the accumulation of inositol phosphates, a downstream second messenger.

Materials:

-

CHO-K1 cells stably expressing the human M1 mAChR

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

myo-[³H]inositol

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl)

-

This compound

-

Acetylcholine (positive control)

-

Atropine (antagonist control)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Protocol:

-

Seed CHO-M1 cells in 24-well plates and grow to 80-90% confluency.

-

Label the cells by incubating overnight with DMEM/F-12 containing myo-[³H]inositol (1 µCi/mL).

-

Wash the cells twice with serum-free medium.

-

Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.

-

Add varying concentrations of this compound (e.g., 1 nM to 100 µM) or controls.

-

Incubate for 60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes.

-

Neutralize the samples with 1 M Tris.

-

Apply the samples to Dowex AG1-X8 columns.

-

Wash the columns with water to remove free inositol.

-

Elute the inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add scintillation cocktail to the eluates and quantify the radioactivity using a scintillation counter.

-

Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.

Amyloid-β (Aβ42) Reduction Assay

This protocol uses an ELISA to quantify the reduction of secreted Aβ42 in the culture medium of a human neuroblastoma cell line overexpressing APP.

Materials:

-

SH-SY5Y cells stably overexpressing a familial AD mutant of APP (e.g., APPSwe)

-

Opti-MEM I reduced-serum medium

-

This compound

-

Human Aβ42 ELISA kit

-

Cell lysis buffer

-

BCA protein assay kit

Protocol:

-

Seed SH-SY5Y-APPSwe cells in a 12-well plate and grow to ~70% confluency.

-

Replace the growth medium with Opti-MEM I.

-

Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cellular debris.

-

Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

-

Perform the Aβ42 ELISA on the conditioned medium according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the concentration of Aβ42 in each sample from the standard curve and normalize to the total protein concentration.

Tau Phosphorylation Assay